molecular formula C25H24F3N3O3 B393768 methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B393768
M. Wt: 471.5g/mol
InChI Key: UXULHXXEXXAALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a trifluoromethyl group, and a pyridine ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of aniline derivatives, diethyl ethoxymethylenemalonate, and other reagents to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction can produce reduced quinoline derivatives.

Scientific Research Applications

methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

    Quinoline: A simpler structure with a benzene ring fused to a pyridine ring.

    Chloroquine: A well-known anti-malarial drug with a quinoline core.

    Cinchonine: An alkaloid with a quinoline structure used in medicine.

Uniqueness

methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of a trifluoromethyl group, a pyridine ring, and a quinoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other quinoline derivatives.

Properties

Molecular Formula

C25H24F3N3O3

Molecular Weight

471.5g/mol

IUPAC Name

methyl 2-amino-7,7-dimethyl-5-oxo-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C25H24F3N3O3/c1-24(2)11-17-20(18(32)12-24)19(14-6-5-9-30-13-14)21(23(33)34-3)22(29)31(17)16-8-4-7-15(10-16)25(26,27)28/h4-10,13,19H,11-12,29H2,1-3H3

InChI Key

UXULHXXEXXAALO-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C(=O)OC)C4=CN=CC=C4)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C(=O)OC)C4=CN=CC=C4)C(=O)C1)C

Origin of Product

United States

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